8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one
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Overview
Description
8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and thioxo groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Riboflavin: A compound with a similar pteridine structure, known for its role as a vitamin.
8-amino-8-demethylriboflavin: A derivative of riboflavin with an amino group replacing a methyl group.
Uniqueness
8-amino-2-thioxo-2,3-dihydrobenzo[g]pteridin-4(1H)-one is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness allows for a wide range of applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7N5OS |
---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
8-amino-2-sulfanylidene-1H-benzo[g]pteridin-4-one |
InChI |
InChI=1S/C10H7N5OS/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17) |
InChI Key |
KHHHKNMMGYDLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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